Baricitinib Acetic Acid Impurity
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Overview
Description
Baricitinib Acetic Acid Impurity is a byproduct formed during the synthesis of Baricitinib, a pharmaceutical compound used primarily for the treatment of rheumatoid arthritis, graft-versus-host disease, myelofibrosis, and COVID-19 . Baricitinib functions as an inhibitor of Janus kinase, specifically targeting JAK1 and JAK2 enzymes . The identification and control of impurities in drug substances are critical for ensuring the safety, efficacy, and quality of the final pharmaceutical product .
Preparation Methods
The synthesis of Baricitinib Acetic Acid Impurity involves several steps and reaction conditions. During the synthesis of Baricitinib, impurities are formed and identified using high-performance liquid chromatography . The unknown compounds are isolated and identified through extensive analysis, including 1H NMR, 13C NMR, and mass spectrometry . The lactone impurity formation, for example, is explained by a plausible mechanism . Industrial production methods focus on synthesizing highly pure Baricitinib drug substances, using these impurities as reference standards due to their potential importance .
Chemical Reactions Analysis
Baricitinib Acetic Acid Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include methanol, sodium hydroxide, hydrochloric acid, hydrogen peroxide, ammonium acetate, and acetic acid . Major products formed from these reactions include lactone impurity, dimer impurity, and hydroxymethyl impurity . The degradation products are further characterized using liquid chromatography quadrupole time-of-flight tandem mass spectrometry .
Scientific Research Applications
Baricitinib Acetic Acid Impurity has several scientific research applications. It is used as a reference standard in the synthesis of highly pure Baricitinib drug substances . In chemistry, it helps in understanding the formation and control of impurities during drug synthesis . In biology and medicine, it aids in the development of safer and more effective pharmaceutical products by ensuring the purity and quality of the final drug substance . In the industry, it is used in process and formulation development to improve the overall production of Baricitinib .
Mechanism of Action
The mechanism of action of Baricitinib Acetic Acid Impurity is closely related to that of Baricitinib itself. As a Janus kinase inhibitor, Baricitinib targets specific enzymes involved in the inflammatory response, thereby reducing inflammation and immune-mediated damage to joints and tissues . The molecular targets and pathways involved include JAK1 and JAK2 enzymes, which are part of the pro-inflammatory signaling pathways .
Comparison with Similar Compounds
Baricitinib Acetic Acid Impurity can be compared with other similar compounds, such as lactone impurity, dimer impurity, and hydroxymethyl impurity . These compounds are also formed during the synthesis of Baricitinib and have similar chemical structures and properties . this compound is unique in its specific formation mechanism and its role as a reference standard in the synthesis of highly pure Baricitinib drug substances .
Properties
Molecular Formula |
C16H18N6O4S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H18N6O4S/c1-2-27(25,26)21-8-16(9-21,5-13(23)24)22-7-11(6-20-22)14-12-3-4-17-15(12)19-10-18-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,23,24)(H,17,18,19) |
InChI Key |
IBIZRHDJANJRHP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC(=O)O)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Origin of Product |
United States |
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